molecular formula C20H19FN6O2 B12385197 Lta4H-IN-2

Lta4H-IN-2

Katalognummer: B12385197
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: NQHGXSVGARINPB-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lta4H-IN-2 is a compound known for its inhibitory effects on leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. LTA4H converts leukotriene A4 to leukotriene B4, a potent chemotactic agent for neutrophils and other immune cells. By inhibiting LTA4H, this compound can potentially modulate inflammatory processes and has been studied for its therapeutic potential in various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lta4H-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of fragment-based drug design, where small molecular fragments are identified and optimized for binding to the active site of LTA4H. These fragments are then chemically modified to enhance their inhibitory potency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards for pharmaceutical compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Lta4H-IN-2 primarily undergoes reactions typical of small organic molecules, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a tool compound to study the enzymatic activity of LTA4H and its role in leukotriene biosynthesis.

    Biology: Investigated for its effects on immune cell function and inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including asthma, arthritis, and cancer.

    Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies.

Wirkmechanismus

Lta4H-IN-2 exerts its effects by binding to the active site of LTA4H, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the production of this potent inflammatory mediator. The molecular targets involved include the zinc ion in the active site of LTA4H and key amino acid residues that facilitate the enzyme’s catalytic function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bestatin: Another inhibitor of LTA4H, known for its aminopeptidase activity.

    LYS006: A highly selective LTA4H inhibitor currently under investigation for various inflammatory conditions.

Uniqueness

Lta4H-IN-2 is unique in its specific binding affinity and inhibitory potency against LTA4H. Compared to other inhibitors, it offers a distinct chemical structure that allows for effective modulation of the enzyme’s activity, making it a valuable tool in both research and therapeutic applications.

Eigenschaften

Molekularformel

C20H19FN6O2

Molekulargewicht

394.4 g/mol

IUPAC-Name

(2S)-2-amino-3-[3-[4-[3-fluoro-5-(1H-pyrazol-5-yl)pyridin-2-yl]oxyphenyl]pyrazol-1-yl]propan-1-ol

InChI

InChI=1S/C20H19FN6O2/c21-17-9-14(18-5-7-24-25-18)10-23-20(17)29-16-3-1-13(2-4-16)19-6-8-27(26-19)11-15(22)12-28/h1-10,15,28H,11-12,22H2,(H,24,25)/t15-/m0/s1

InChI-Schlüssel

NQHGXSVGARINPB-HNNXBMFYSA-N

Isomerische SMILES

C1=CC(=CC=C1C2=NN(C=C2)C[C@@H](CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F

Kanonische SMILES

C1=CC(=CC=C1C2=NN(C=C2)CC(CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.